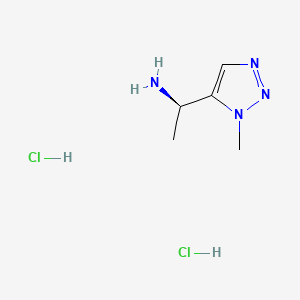
(3-((1,1-Dioxidoisothiazolidin-2-yl)methyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-[(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)methyl]phenyl}boronic acid is a boronic acid derivative characterized by the presence of a thiazolidine ring and a phenyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound’s unique structure makes it a valuable tool in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)methyl]phenyl}boronic acid typically involves the reaction of a thiazolidine derivative with a phenylboronic acid under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired boronic acid derivative.
Industrial Production Methods
Industrial production of {3-[(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)methyl]phenyl}boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.
化学反応の分析
Types of Reactions
{3-[(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)methyl]phenyl}boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The thiazolidine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles like amines and alcohols are used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters and borates.
Reduction: Reduced thiazolidine derivatives.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
{3-[(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)methyl]phenyl}boronic acid has a wide range of applications in scientific research:
Chemistry: Used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Acts as a probe for detecting biomolecules due to its boronic acid group.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of {3-[(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)methyl]phenyl}boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and drug delivery applications. The thiazolidine ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Phenylboronic acid: Lacks the thiazolidine ring, making it less versatile in certain applications.
Thiazolidine derivatives: Do not contain the boronic acid group, limiting their use in coupling reactions.
Uniqueness
{3-[(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)methyl]phenyl}boronic acid’s combination of a boronic acid group and a thiazolidine ring makes it unique. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to its individual components.
特性
分子式 |
C10H14BNO4S |
|---|---|
分子量 |
255.10 g/mol |
IUPAC名 |
[3-[(1,1-dioxo-1,2-thiazolidin-2-yl)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C10H14BNO4S/c13-11(14)10-4-1-3-9(7-10)8-12-5-2-6-17(12,15)16/h1,3-4,7,13-14H,2,5-6,8H2 |
InChIキー |
ZVMPJYHQQUOZMW-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)CN2CCCS2(=O)=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


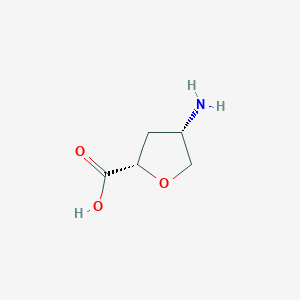
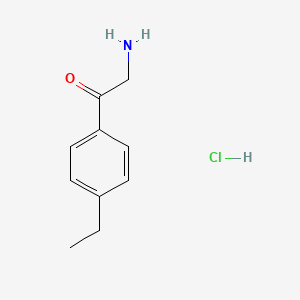
![5-(Difluoromethyl)spiro[2.3]hexane-5-carbaldehyde](/img/structure/B13456593.png)
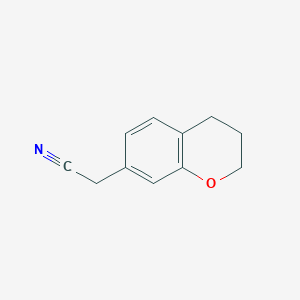



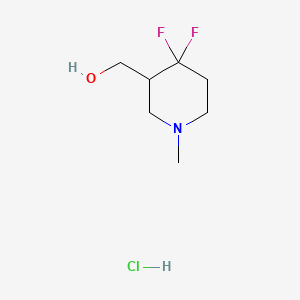
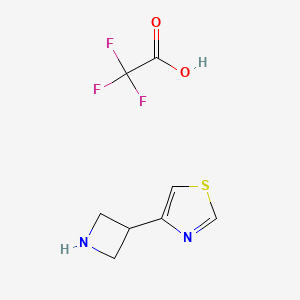
![1-{1-[(Benzyloxy)carbonyl]pyrrolidin-3-yl}piperidine-4-carboxylic acid](/img/structure/B13456631.png)
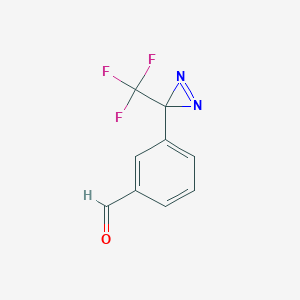
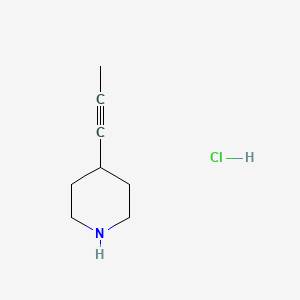
![(4S)-4-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13456676.png)
